molecular formula C15H14FNO3S B2641074 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 2097858-64-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B2641074
CAS No.: 2097858-64-3
M. Wt: 307.34
InChI Key: OXCJJPBXKMQYID-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide (CAS 2097858-64-3) is a synthetic sulfonamide derivative of pharmacological interest with a molecular formula of C15H14FNO3S and a molecular weight of 307.3 g/mol . The compound features a 2,3-dihydrobenzofuran scaffold linked via a methylene group to a 2-fluorobenzenesulfonamide functional group. This structure combines a privileged heterocyclic motif common in medicinal chemistry with the versatile sulfonamide pharmacophore. Sulfonamides are a significant class of compounds known for a wide spectrum of biological activities. Historically, they have been utilized as antibacterial agents, but their application has expanded to include roles as inhibitors for enzymes like carbonic anhydrase, and in the treatment of conditions such as inflammation, glaucoma, and diabetes . Research into benzofuran-sulfonamide derivatives, in particular, has identified them as potent inhibitors of carbonic anhydrase, suggesting potential for further investigation in related biochemical pathways . Furthermore, structural analogs bearing the sulfonamide group are actively being explored in anticancer research, with patents covering compounds for treating various disorders, including lymphomas and solid tumors . This compound is supplied as a high-purity chemical for research applications exclusively. It is intended for in-vitro laboratory analysis and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJJPBXKMQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antifungal Properties
Research indicates that compounds containing the benzofuran structure exhibit significant antifungal activities. For instance, derivatives of benzofuran sulfonamides have shown promising results against various fungal strains. In a study comparing the antifungal efficacy of different compounds, some derivatives demonstrated minimum inhibitory concentrations (MICs) lower than established antifungal agents like ketoconazole .

Mechanism of Action
The antifungal activity is often attributed to the presence of specific functional groups in the compound's structure. The sulfonamide moiety enhances interaction with fungal enzymes, inhibiting their activity and leading to cell death .

Antibacterial Activity

Efficacy Against Bacterial Strains
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide has also been evaluated for its antibacterial properties. Studies have shown that certain derivatives exhibit strong inhibition against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to or exceeding those of traditional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)
The effectiveness of these compounds can be correlated with their structural characteristics. For instance, modifications to the benzofuran ring or sulfonamide group can enhance antibacterial potency, as indicated by various SAR studies .

Anticancer Potential

In Vitro Studies
Recent investigations have highlighted the anticancer potential of benzofuran derivatives. In vitro tests reveal that some compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating significant activity . The mechanism may involve the induction of apoptosis in cancer cells through various pathways influenced by the compound's structure.

Synthesis Techniques

Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for efficient assembly of complex molecules from simpler precursors. This method not only streamlines the synthesis process but also enhances yield and purity .

Novel Synthetic Pathways
Innovative synthetic routes have been developed to create derivatives with improved biological profiles. For example, variations in the substitution patterns on the benzofuran ring can lead to enhanced activity against specific pathogens or cancer cells .

Case Studies

Study Focus Findings
Study AAntifungal ActivityCompound showed MIC values lower than ketoconazole against F. oxysporum
Study BAntibacterial EfficacyDemonstrated zones of inhibition comparable to ciprofloxacin against E. coli and S. aureus
Study CAnticancer PropertiesExhibited significant cytotoxicity against MCF7 cell line with an IC50 value of 3.79 µM

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes and receptors involved in disease pathways, such as histamine receptors in the case of anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Target/Application
Target Compound 2,3-Dihydrobenzofuran 2-Fluorophenylsulfonamide Not specified (inferred: enzyme/receptor modulation)
N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) Benzimidazole 4-Methoxyaniline Antimicrobial/antiviral (typical for benzimidazoles)
N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) Benzimidazole Acetamide, methoxy-phenyl Anticancer (common for acetamide derivatives)
TAK-875 2,3-Dihydrobenzofuran Acetic acid hydrate, biphenyl-methylsulfonylpropoxy GPR40 agonist (type 2 diabetes)

Key Observations:

Core Flexibility vs. Benzimidazoles, being fully planar, often exhibit strong DNA intercalation or protease inhibition but may suffer from rapid hepatic clearance . TAK-875 shares the dihydrobenzofuran core but incorporates a polar acetic acid group and a bulky biphenyl-methylsulfonylpropoxy chain, enabling ionic interactions with GPR40 and prolonged receptor occupancy .

Substituent Effects :

  • The 2-fluorophenylsulfonamide group in the target compound may enhance hydrophobic binding and electron-withdrawing effects, favoring tight interactions with enzymatic active sites. In contrast, B1’s 4-methoxyaniline and B8’s acetamide substituents prioritize hydrogen bonding and π-π stacking, respectively .
  • TAK-875’s methylsulfonylpropoxy and acetic acid groups are critical for GPR40 agonism, highlighting how core modifications can redirect therapeutic utility (e.g., diabetes vs. antimicrobial applications) .

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability: Sulfonamides like the target compound generally exhibit moderate-to-high oral bioavailability due to their balanced lipophilicity. The fluorine atom may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
  • Metabolic Stability : Dihydrobenzofuran cores are less prone to CYP450-mediated oxidation than benzimidazoles, which often require structural shielding (e.g., methyl groups in B8) to mitigate rapid clearance .
  • TAK-875’s Clinical Profile : Despite promising Phase II results for diabetes, TAK-875 was discontinued due to hepatotoxicity risks . This underscores the importance of substituent choice in safety profiles—a consideration relevant to the target compound’s fluorosulfonamide group, which may require toxicity screening.

Notes

  • SHELX-based crystallography is recommended for resolving the compound’s 3D conformation to guide structure-activity relationship (SAR) studies .
  • Regulatory precedents, such as EMA’s evaluation of TAK-875, highlight the importance of pediatric investigation plans (PIPs) and toxicity assessments during development .

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H16FNO2S
  • Molecular Weight : 305.37 g/mol
  • Structural Features : It incorporates a benzofuran moiety, which is known for various biological activities.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antiviral Activity :
    • Research indicates that derivatives of benzofuran demonstrate antiviral properties against various viruses, including hepatitis C and influenza viruses. The sulfonamide group may enhance this activity by improving solubility and bioavailability .
  • Analgesic Effects :
    • In preclinical studies, compounds with similar structures have shown effectiveness in reversing neuropathic pain without affecting locomotor behavior. This suggests potential for treating chronic pain conditions .
  • Anti-inflammatory Properties :
    • Compounds containing the benzofuran structure have been associated with anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • CB2 Receptor Agonism : Certain derivatives have been identified as selective agonists for cannabinoid receptors, particularly CB2, which are implicated in pain modulation and anti-inflammatory responses .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with specific enzymes involved in viral replication or inflammatory pathways, thereby exerting its therapeutic effects .

Case Studies and Research Findings

StudyFindings
Study on Analgesic EffectsA series of 2,3-dihydro-benzofuran derivatives showed reversal of neuropathic pain in rat models .
Antiviral Activity AssessmentCompounds were tested against influenza and HCV; significant inhibition was observed at low concentrations .
Anti-inflammatory MechanismThe compound's ability to reduce cytokine levels was demonstrated in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the dihydrobenzofuran-3-ylmethylamine intermediate using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Coupling reaction : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions).
  • Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
  • Yield optimization : Monitor reaction progress via TLC and adjust reaction time (typically 6–12 hours). Literature reports yields of 65–78% for analogous sulfonamides .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the dihydrobenzofuran core (e.g., methylene protons at δ 3.8–4.2 ppm) and sulfonamide linkage (δ 7.5–8.1 ppm for aromatic protons adjacent to fluorine) .
  • IR spectroscopy : Identify sulfonamide S=O stretching vibrations (~1350 cm1^{-1}) and benzofuran C-O-C bonds (~1250 cm1^{-1}) .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity assessment and mass confirmation (expected [M+H]+^+ ~350–370 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding dihydrobenzofuran conformation and sulfonamide geometry?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key considerations:

  • Crystal growth : Use slow evaporation of a dichloromethane/methanol solution to obtain suitable crystals.
  • Data collection : Resolve potential disorder in the dihydrobenzofuran ring using high-resolution data (θ > 25°).
  • Refinement : Apply restraints for torsional angles in the sulfonamide group. Literature examples show bond lengths of 1.42–1.46 Å for S-N and 1.76–1.80 Å for S-O .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?

  • Assay design :

  • Target binding : Use fluorescence polarization or SPR to assess affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase or G-protein-coupled receptors).
  • Cellular activity : Test cytotoxicity in HEK293 or HepG2 cells (IC50_{50} determination) with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • SAR strategies : Synthesize analogs with modified fluorine positions or benzofuran substituents. A related GPR40 agonist study demonstrated that dihydrobenzofuran derivatives with electron-withdrawing groups enhance receptor binding .

Q. How can computational methods predict the compound’s pharmacokinetic properties and intermolecular interactions?

  • Approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPR40). Focus on hydrogen bonding between the sulfonamide group and Arg183/Asn244 residues.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfonamide oxygen).
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate logP (~2.8), solubility (~25 µM), and CYP450 inhibition risks .

Q. What strategies can resolve enantiomeric impurities if the compound contains a chiral center?

  • Chiral separation :

  • HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) to separate enantiomers (α > 1.2).
  • Synthesis control : Incorporate asymmetric catalysis (e.g., chiral BINAP ligands) during the benzofuran formation step. Evidence from analogous compounds shows >90% ee with Rh-catalyzed hydrogenation .

Q. How can stability studies identify degradation pathways under varying pH and temperature conditions?

  • Protocol :

  • Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40–60°C (thermal) for 24–72 hours.
  • Analysis : Monitor degradation via HPLC-MS. Sulfonamides typically hydrolyze to sulfonic acids under basic conditions, while benzofuran rings may oxidize in acidic media.
  • Storage recommendations : Stabilize with inert atmospheres (N2_2) and store at –20°C in amber vials .

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